Corynoxeine

Descripción general

Descripción

La Corynoxeine es un alcaloide oxindólico aislado de la medicina herbal china Uncaria rhynchophylla. Ha ganado una atención significativa debido a sus posibles aplicaciones terapéuticas, particularmente en enfermedades neurodegenerativas como la enfermedad de Parkinson y la enfermedad de Alzheimer . La this compound es conocida por su capacidad para inducir la autofagia, un proceso celular que degrada y recicla los componentes celulares, lo cual es crucial para mantener la homeostasis celular .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La Corynoxeine se puede sintetizar a través de varios métodos, incluida la extracción de fuentes naturales y la síntesis química. El proceso de extracción generalmente implica el uso de solventes como metanol o etanol para aislar el compuesto del material vegetal . La síntesis química de la this compound involucra múltiples pasos, incluida la formación del núcleo oxindólico y la funcionalización posterior para introducir los sustituyentes deseados .

Métodos de producción industrial

La producción industrial de la this compound se basa principalmente en la extracción de Uncaria rhynchophylla. El proceso implica la recolección del material vegetal, el secado y luego la extracción de los alcaloides utilizando solventes. El extracto se purifica luego utilizando técnicas como la cromatografía líquida de alto rendimiento (HPLC) para obtener this compound pura .

Análisis De Reacciones Químicas

Tipos de reacciones

La Corynoxeine experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la this compound.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de la this compound incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones de reacción generalmente implican temperaturas controladas y niveles de pH para asegurar las transformaciones deseadas .

Productos principales formados

Los productos principales formados a partir de las reacciones de la this compound incluyen varios derivados con grupos funcionales modificados. Estos derivados pueden exhibir diferentes actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Corynoxeine has demonstrated significant neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanisms of Action : Research indicates that this compound promotes autophagy, a cellular process crucial for clearing damaged proteins and organelles. It activates pathways involving MAP2K2/MEK2 and PLK1, which are essential for autophagosome maturation and clearance of amyloid precursor protein (APP) fragments in Alzheimer's models .

- Experimental Evidence : In the 5 × FAD mouse model of Alzheimer's disease, this compound inhibited amyloid-beta aggregation and improved cognitive functions by restoring autophagic processes disrupted by neurotoxic agents like α-synuclein . Additionally, it has been shown to reduce neuroinflammation and α-synuclein aggregates in both acute and chronic models of Parkinson's disease .

Vascular Health

This compound exhibits potential therapeutic effects in vascular disorders.

- Inhibition of Vascular Smooth Muscle Cell Proliferation : Studies have shown that this compound inhibits platelet-derived growth factor (PDGF)-BB-induced proliferation of vascular smooth muscle cells (VSMCs). This action is mediated through the downregulation of extracellular signal-regulated kinase 1/2 (ERK1/2) activation, making it a candidate for preventing vascular proliferative disorders such as atherosclerosis and restenosis after angioplasty .

- Concentration-Dependent Effects : In vitro studies revealed that this compound significantly reduced DNA synthesis in VSMCs at concentrations ranging from 5 to 50 µM without cytotoxicity, indicating its potential for clinical applications in vascular health .

Antitumor Activity

This compound has shown promise as an antitumor agent.

- Mechanisms Against Cancer : It exerts cytostatic effects in pancreatic cancer via reactive oxygen species (ROS) signaling pathways and affects non-small cell lung cancer through the AKT-mTOR/GSK3β pathway . These findings suggest that this compound may enhance the efficacy of existing cancer therapies by targeting specific signaling pathways involved in tumor growth.

- Case Studies : Recent studies have isolated new oxindole alkaloids alongside this compound, demonstrating anti-HIV activities with promising efficacy values, further expanding its potential therapeutic applications .

Infectious Disease Applications

The compound also exhibits antiviral properties.

- Anti-HIV Activity : this compound has been tested for its efficacy against HIV, with studies indicating it possesses significant antiviral activity. Its mechanisms may involve interference with viral replication pathways, although further research is necessary to elucidate these interactions fully .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Autophagy induction; ERK1/2 inhibition | Reduces amyloid-beta aggregation; improves cognitive function in models |

| Vascular Health | ERK1/2 pathway inhibition | Inhibits VSMC proliferation; potential use in atherosclerosis prevention |

| Antitumor Activity | ROS signaling modulation; AKT-mTOR pathway involvement | Cytostatic effects on pancreatic and lung cancers |

| Infectious Diseases | Antiviral activity | Significant anti-HIV effects observed; further studies needed |

Mecanismo De Acción

La Corynoxeine ejerce sus efectos principalmente a través de la inducción de la autofagia. Activa la vía autofágica-lisosomal, lo que lleva a la degradación de agregados proteicos como la alfa-sinucleína en la enfermedad de Parkinson . Los objetivos moleculares involucrados en este proceso incluyen la vía Akt/mTOR, que se sabe que regula la autofagia . Al modular esta vía, la this compound mejora la formación de autofagosomas y promueve la eliminación de agregados proteicos tóxicos .

Comparación Con Compuestos Similares

La Corynoxeine es estructuralmente similar a otros alcaloides oxindólicos como la isothis compound, la rhynchophylline y la isorhynchophylline . exhibe propiedades únicas que la distinguen de estos compuestos:

This compound vs. Isothis compound: Ambos compuestos inducen la autofagia, pero se ha demostrado que la this compound es más efectiva para promover la eliminación de agregados de alfa-sinucleína.

This compound vs. Rhynchophylline: Si bien ambos compuestos tienen efectos neuroprotectores, la this compound se dirige específicamente a la vía Akt/mTOR, mientras que la rhynchophylline tiene actividades farmacológicas más amplias.

This compound vs. Isorhynchophylline: La isorhynchophylline también induce la autofagia, pero la this compound tiene una mayor potencia en la mejora de la formación de autofagosomas.

Conclusión

La this compound es un compuesto prometedor con un potencial significativo en el tratamiento de enfermedades neurodegenerativas. Su capacidad para inducir la autofagia y promover la eliminación de agregados proteicos tóxicos la convierte en un valioso candidato para futuras investigaciones y desarrollo. Las propiedades únicas de la this compound, en comparación con compuestos similares, resaltan su potencial como agente terapéutico en diversos campos de la ciencia y la medicina.

Actividad Biológica

Corynoxeine is an oxindole alkaloid primarily derived from the plant Uncaria rhynchophylla, known for its diverse pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

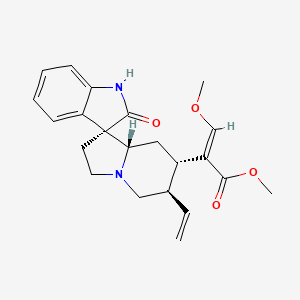

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 378.46 g/mol. The structure consists of a complex arrangement typical of oxindole alkaloids, which contributes to its biological activity.

Biological Activities

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it inhibits lipopolysaccharide (LPS)-induced production of nitric oxide (NO), a key mediator in inflammatory responses. This inhibition suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .

2. Neuroprotective Properties

Studies have demonstrated that this compound can protect neuronal cells against oxidative stress and apoptosis. In vitro experiments showed that it reduces cell death in neuroblastoma cells exposed to neurotoxic agents, indicating its potential as a neuroprotective agent for neurodegenerative diseases like Alzheimer's and Parkinson's .

3. Antimicrobial Activity

This compound has been shown to possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This activity could be beneficial in developing new antibiotics amid rising antibiotic resistance .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Nitric Oxide Synthase (iNOS) : By inhibiting iNOS, this compound reduces NO production, thereby mitigating inflammatory responses.

- Antioxidant Activity : this compound scavenges free radicals, reducing oxidative stress in cells.

- Modulation of Signaling Pathways : It influences various signaling pathways involved in inflammation and apoptosis, such as NF-kB and MAPK pathways.

Table 1: Summary of Key Studies on this compound

Research Findings

- Anti-inflammatory Study : A study published in the Biological & Pharmaceutical Bulletin demonstrated that this compound significantly reduced NO levels in LPS-stimulated rat vascular smooth muscle cells, suggesting its potential use in treating vascular inflammation .

- Neuroprotection : Research highlighted that this compound protects neuronal cells from oxidative damage by modulating apoptotic pathways, thus supporting its use in neurodegenerative disease therapies .

- Antimicrobial Efficacy : In vitro assays confirmed the antimicrobial efficacy of this compound against multiple pathogens, indicating its potential role as a natural antimicrobial agent .

Propiedades

IUPAC Name |

methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVGVMUWMAGNSY-KAXDATADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@H]2[C@@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318311 | |

| Record name | Corynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-94-4 | |

| Record name | Corynoxeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynoxeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYNOXEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27KIC0Q2VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.